2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate is an organic compound with the molecular formula C27H38O5S. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid with dodecane-1-sulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate exerts its effects is largely dependent on its amphiphilic structure. This allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes or forming micelles. The molecular targets and pathways involved include interactions with lipid bilayers and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid
- Dodecane-1-sulfonic acid
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl sulfate
Uniqueness
What sets 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate apart from similar compounds is its unique combination of hydrophilic and hydrophobic properties, making it highly versatile in various applications. Its ability to form stable emulsions and interact with biological membranes is particularly noteworthy .
Properties
CAS No. |
83029-01-0 |
---|---|
Molecular Formula |
C27H38O5S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) dodecane-1-sulfonate |
InChI |
InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(30,31)32-23-27(29,25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,29H,2-10,17,22-23H2,1H3 |
InChI Key |
ZEZODPVLSJPPGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.